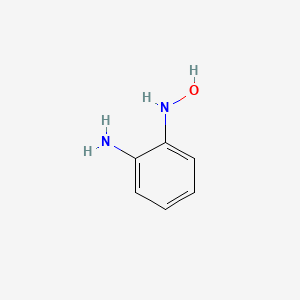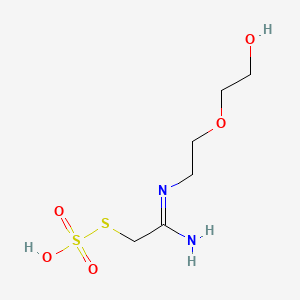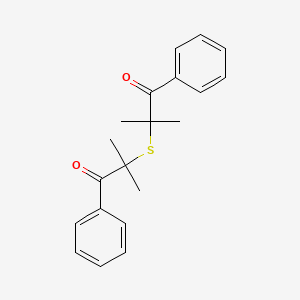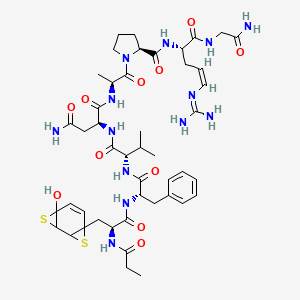
1-Deamino-4-val-8-arg-vasopressin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deamino-4-val-8-arg-vasopressin is a synthetic analogue of vasopressin, a neurohypophysial hormone involved in the regulation of water retention and blood pressure. This compound is a peptide derivative and is known for its role as a vasopressin receptor agonist and antagonist, depending on the receptor subtype it interacts with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Deamino-4-val-8-arg-vasopressin is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Deamino-4-val-8-arg-vasopressin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products: The major products formed from these reactions include various analogues of this compound with modified amino acid sequences, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1-Deamino-4-val-8-arg-vasopressin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of vasopressin receptors in various physiological processes, including water retention, blood pressure regulation, and hormone release.
Medicine: It is employed in the treatment of conditions such as central diabetes insipidus and certain bleeding disorders due to its ability to mimic the effects of natural vasopressin
Industry: The compound is used in the development of new pharmaceuticals targeting vasopressin receptors.
Mecanismo De Acción
1-Deamino-4-val-8-arg-vasopressin exerts its effects primarily through interaction with vasopressin receptors (V1, V2, and V3):
V1 Receptors: Located on vascular smooth muscle, these receptors mediate vasoconstriction.
V2 Receptors: Found in the kidneys, they promote water reabsorption by increasing the insertion of aquaporin channels into the apical membrane of collecting duct cells.
V3 Receptors: Present in the pituitary gland, they are involved in the release of adrenocorticotropic hormone (ACTH)
The compound activates these receptors through G-protein-coupled receptor pathways, leading to various downstream effects, including increased intracellular calcium levels and cyclic AMP (cAMP) production .
Comparación Con Compuestos Similares
1-Deamino-4-val-8-arg-vasopressin is unique due to its specific modifications, which confer distinct receptor selectivity and biological activity. Similar compounds include:
Desmopressin: Another synthetic vasopressin analogue used primarily for its antidiuretic effects.
[1-Deamino-4-Cyclohexylalanine] Arginine Vasopressin: A potent and specific agonist for vasopressin V1b receptors.
[Deamino-Pen1,Val4,D-Arg8]-Vasopressin: Used as a peptide AVP antagonist.
These compounds differ in their receptor selectivity, potency, and clinical applications, highlighting the versatility of vasopressin analogues in research and medicine .
Propiedades
Número CAS |
51980-16-6 |
|---|---|
Fórmula molecular |
C46H65N13O11S2 |
Peso molecular |
1040.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-[[(Z,2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopent-4-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C46H65N13O11S2/c1-5-33(62)54-29(21-45-15-16-46(70)36(72-46)35(45)71-45)40(66)56-27(19-25-11-7-6-8-12-25)39(65)58-34(23(2)3)42(68)57-28(20-31(47)60)38(64)53-24(4)43(69)59-18-10-14-30(59)41(67)55-26(13-9-17-51-44(49)50)37(63)52-22-32(48)61/h6-9,11-12,15-17,23-24,26-30,34-36,70H,5,10,13-14,18-22H2,1-4H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,64)(H,54,62)(H,55,67)(H,56,66)(H,57,68)(H,58,65)(H4,49,50,51)/b17-9-/t24-,26-,27-,28-,29-,30-,34-,35?,36?,45?,46?/m0/s1 |
Clave InChI |
KTPUTUVNZXFASQ-OXRKDOEDSA-N |
SMILES isomérico |
CCC(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C/C=C\N=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
CCC(=O)NC(CC12C=CC3(C(C1S2)S3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CC=CN=C(N)N)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)

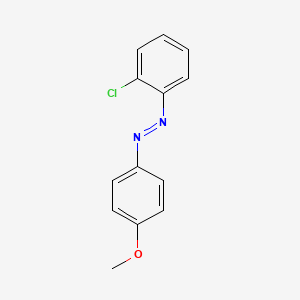
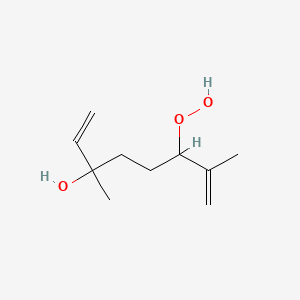
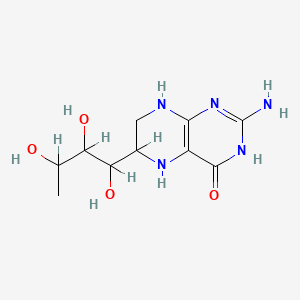
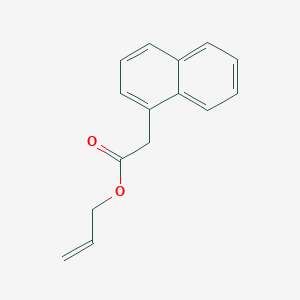
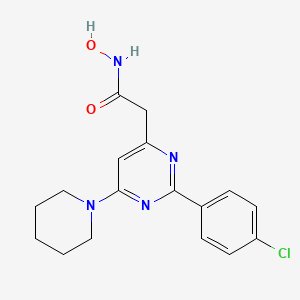
![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
